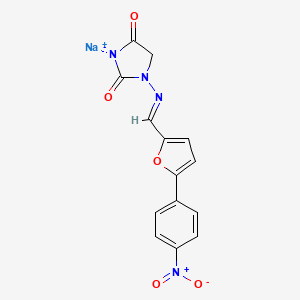

Dantrolene Na

Beschreibung

Eigenschaften

IUPAC Name |

sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLIXGNPXAZHD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N4NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044585 |

Source

|

| Record name | Dantrolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-23-1 |

Source

|

| Record name | Dantrolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dantrolene Sodium on Ryanodine Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dantrolene sodium is a post-synaptic muscle relaxant and the only specific and effective treatment for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2][3][4] Its therapeutic effect is achieved through the direct inhibition of calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1] The primary molecular target of dantrolene is the ryanodine receptor type 1 (RyR1), a massive intracellular Ca²⁺ release channel. Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have elucidated the precise binding site and the allosteric mechanism by which dantrolene stabilizes the RyR1 channel in a closed state. This guide provides a comprehensive overview of the molecular interactions, conformational dynamics, quantitative effects, and key experimental methodologies used to characterize the mechanism of action of dantrolene on ryanodine receptors.

The Ryanodine Receptor Family

Ryanodine receptors are homotetrameric ion channels responsible for the rapid release of Ca²⁺ from the endoplasmic/sarcoplasmic reticulum, a critical step in processes like muscle excitation-contraction (EC) coupling.[5] There are three mammalian isoforms:

-

RyR1: The predominant isoform in skeletal muscle, essential for EC coupling.[1][6]

-

RyR2: The primary isoform in cardiac muscle, responsible for Ca²⁺-induced Ca²⁺ release (CICR).[6]

-

RyR3: Expressed at lower levels in various tissues, including the brain and diaphragm.[6]

Dantrolene exhibits significant isoform selectivity, potently inhibiting RyR1 and RyR3 while having minimal effect on RyR2 under normal physiological conditions.[5][6][7][8]

Core Mechanism: Allosteric Inhibition of RyR1

The fundamental action of dantrolene is the reduction of Ca²⁺ efflux from the SR by directly interacting with and stabilizing the RyR1 channel.[1][9] This is not a pore-blocking mechanism but rather an allosteric inhibition that decreases the channel's open probability. In the context of MH, where RyR1 mutations lead to a hypersensitized channel prone to excessive Ca²⁺ leakage when exposed to triggering agents, dantrolene effectively counteracts this pathological state.[2][5]

References

- 1. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 2. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mhaus.org [mhaus.org]

- 4. uspharmacist.com [uspharmacist.com]

- 5. mdpi.com [mdpi.com]

- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Ryanodine Receptor 1: An In-depth Technical Guide to the Molecular Targets of Dantrolene Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a hydantoin derivative renowned for its role as a skeletal muscle relaxant and its life-saving application in the treatment of malignant hyperthermia (MH).[1] Its primary and most well-characterized mechanism of action is the inhibition of the ryanodine receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum of skeletal muscle.[2][3] By binding to RyR1, dantrolene effectively uncouples excitation-contraction, mitigating the uncontrolled calcium release that characterizes MH.[2][3] However, a growing body of evidence reveals that the pharmacological profile of dantrolene extends beyond RyR1, encompassing a range of molecular targets that contribute to its therapeutic effects and potential for drug repurposing in neurodegenerative diseases, cancer, and other conditions.[4][5][6] This technical guide provides a comprehensive overview of the molecular targets of dantrolene sodium beyond RyR1, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data Summary

The interaction of dantrolene with various molecular targets has been quantified through a range of in vitro and in vivo studies. The following tables summarize the key quantitative data for dantrolene's activity at these non-RyR1 targets.

| Target | Isoform/Species | Metric | Value | Conditions | Reference(s) |

| Ryanodine Receptor | RyR3 (HEK-293 cells) | Inhibition | Comparable to RyR1 | [3H]ryanodine binding assay | [7] |

| RyR2 (Failing dog heart SR) | IC50 | 0.3 µM | [3H]dantrolene binding | [1] | |

| RyR2 (Sheep) | IC50 | 0.16 ± 0.03 µM | Single-channel recording, with 100 nM Calmodulin | [8] | |

| NMDA Receptor | Rat cortical membranes | IC50 | 58.4 µM | Inhibition of [3H]MK-801 binding | [2] |

| Plasma Membrane | Neuroblastoma cells | IC50 | 5 µM | Inhibition of compound 48/80-induced Ca2+ permeability | [9] |

| Acetylcholinesterase | Not specified | IC50 | 12.8 µM | Ellman method | [10] |

| Monoamine Oxidase B | Human | Ki | 1.0 µM | Reversible, competitive inhibition | [6] |

| Carnitine/Acylcarnitine Carrier | Not specified | EC50 | 28 µM | Activation of CACT | [6] |

Key Molecular Targets and Signaling Pathways

Ryanodine Receptor Isoforms (RyR2 and RyR3)

While dantrolene's affinity for RyR1 is well-established, it also interacts with other RyR isoforms, albeit with different sensitivities and under specific conditions.

-

RyR3: Found in various tissues including the brain and smooth muscle, RyR3 is also inhibited by dantrolene.[7][11] The extent of this inhibition is comparable to that of RyR1, suggesting that RyR3 may be a significant target for dantrolene's actions in non-skeletal muscle tissues.[7] This interaction is dependent on the presence of adenine nucleotide and calmodulin.[7]

-

RyR2: The cardiac isoform, RyR2, is generally considered to be insensitive to dantrolene at therapeutic concentrations.[7][11] This selectivity is crucial as it avoids significant cardiodepressant effects.[11] However, under pathological conditions such as heart failure, RyR2 appears to become sensitive to dantrolene.[1][12] Studies on failing cardiomyocytes have shown that dantrolene can inhibit spontaneous Ca2+ leak from the sarcoplasmic reticulum with an IC50 of 0.3 µM.[1] This inhibition is dependent on the presence of calmodulin and the accessory protein FKBP12.6.[8][13]

This protocol is adapted from studies investigating dantrolene's effect on RyR2 in lipid bilayers.

Materials:

-

Sarcoplasmic reticulum (SR) vesicles containing RyR2.

-

Artificial lipid bilayer setup (phosphatidylethanolamine and phosphatidylcholine in n-decane).

-

Cytoplasmic (cis) and luminal (trans) solutions (e.g., 250 mM Cs+).

-

ATP, Ca2+, and Calmodulin.

-

Dantrolene stock solution.

Procedure:

-

Form a lipid bilayer separating the cis and trans chambers.

-

Add SR vesicles to the cis chamber and stir until a single RyR2 channel incorporates into the bilayer.

-

Establish single-channel recording in the presence of cytoplasmic ATP (e.g., 2 mM), Ca2+ (e.g., 100 nM), and Calmodulin (e.g., 100 nM).

-

Record baseline channel activity (open probability, P_o).

-

Add dantrolene to the cis chamber at desired concentrations.

-

Record changes in channel activity to determine the inhibitory effect and calculate the IC50.[8]

L-type Ca2+ Channels (CaV1.1)

Dantrolene has been found to inhibit L-type Ca2+ currents in developing myotubes.[14] However, this effect is not due to a direct interaction with the CaV1.1 channel itself. Experiments using myotubes lacking RyR1 (dyspedic myotubes) showed that dantrolene failed to alter L-type currents.[14][15] This indicates that the inhibition of CaV1.1 is an indirect consequence of dantrolene's action on RyR1, likely through the disruption of the physical and functional coupling between RyR1 and CaV1.1.[14][15]

References

- 1. sketchviz.com [sketchviz.com]

- 2. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RyR2 inhibition with dantrolene is antiarrhythmic, prevents further pathological remodeling, and improves cardiac function in chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-apoptotic Protein BCL2 Down-regulates DNA End Joining in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of ryanodine-sensitive calcium store drives pseudo-allergic dermatitis via Mas-related G protein-coupled receptor X2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Dantrolene Sodium for Research Use

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[1] It is a postsynaptic muscle relaxant that reduces the excitation-contraction coupling in muscle cells.[2] Clinically, it is the primary therapeutic agent for malignant hyperthermia (MH), a rare and life-threatening hypermetabolic disorder triggered by certain general anesthetics or succinylcholine.[1][2][3] Its unique mechanism of action, which involves the modulation of intracellular calcium release, has established it as an invaluable tool in research for investigating cellular processes governed by intracellular calcium dynamics.[1][4] This guide provides a comprehensive overview of the pharmacological profile of dantrolene sodium, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and applications in a research context.

Core Mechanism of Action: Inhibition of Ryanodine Receptors

Dantrolene exerts its therapeutic effect by directly interfering with excitation-contraction coupling in skeletal muscle.[1] The primary molecular target of dantrolene is the ryanodine receptor (RyR), a calcium channel on the sarcoplasmic reticulum (SR) membrane.[5] By binding to the RyR, dantrolene inhibits the release of calcium ions (Ca²⁺) from the SR into the cytosol, thereby reducing the availability of calcium necessary for muscle contraction.[2][3][5] This inhibition leads to a decrease in muscle contractions.[5]

There are three main isoforms of the RyR channel:

-

RyR1: Predominantly found in skeletal muscle, RyR1 is the primary target for dantrolene in its clinical application for malignant hyperthermia.[4][5]

-

RyR2: The main isoform in cardiac muscle. RyR2 is less sensitive to dantrolene under normal physiological conditions, which explains the drug's minimal impact on cardiac muscle function at therapeutic doses.[4][5]

-

RyR3: Expressed at lower levels in various tissues, including the brain.[4][6]

Dantrolene acts on RyR1 and RyR3 to inhibit channel activation by calmodulin and decrease the Ca²⁺ sensitivity of channel activation.[6][7]

Caption: Mechanism of Dantrolene Action on Ryanodine Receptors.

Pharmacodynamics

The pharmacodynamic effects of dantrolene are centered on its ability to modulate intracellular calcium levels. In skeletal muscle, this leads to muscle relaxation. However, its effects are not limited to muscle tissue. In the central nervous system, where all three RyR isoforms are expressed, dantrolene can protect neurons from calcium dyshomeostasis.[6] For instance, in vitro studies have shown that dantrolene can reduce glutamate-induced increases in intracellular Ca²⁺ concentrations in mouse cerebral cortical neurons by 70%.[7]

Pharmacokinetics

The pharmacokinetic profile of dantrolene is characterized by slow and incomplete oral absorption, with a bioavailability of about 70%.[2] It is extensively metabolized in the liver, primarily through nitro-reduction and hydroxylation.[1] The metabolites are then excreted in the urine.[1] The elimination half-life of dantrolene can vary depending on the species.

| Parameter | Species | Value | Route of Administration | Reference |

| Elimination Half-life (t½) | Horses | 129 ± 8 min | Intravenous (2 mg/kg) | [8][9][10] |

| Dogs | 1.26 hrs | Oral (5 mg/kg) | [11] | |

| Dogs | 1.21 hrs | Oral (10 mg/kg) | [11] | |

| Bioavailability | Horses | 39 ± 10% | Intragastric (4 mg/kg) | [8][9][10] |

| Time to Peak Concentration (Tmax) | Horses | 1.5 hrs | Intragastric (4 mg/kg) | [8][9][10] |

| Peak Plasma Concentration (Cmax) | Dogs | 0.43 µg/mL | Oral (5 mg/kg) | [11] |

| Dogs | 0.65 µg/mL | Oral (10 mg/kg) | [11] | |

| Area Under the Curve (AUC) | Dogs | 3.87 µg·hr/mL | Oral (5 mg/kg) | [11] |

| Dogs | 5.94 µg·hr/mL | Oral (10 mg/kg) | [11] |

Research Applications

The unique pharmacological profile of dantrolene makes it a valuable tool for investigating a variety of pathological conditions involving calcium dyshomeostasis.[1]

-

Malignant Hyperthermia: Dantrolene is the primary drug used for the treatment of MH, a pharmacogenetic disorder of skeletal muscle.[6]

-

Muscular Dystrophies: It is used to study the role of "leaky" RyR channels in the pathology of certain muscular dystrophies.[1]

-

Neurodegenerative Diseases: Research has shown that dantrolene may have neuroprotective effects in conditions like Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) by preventing excessive calcium release in neurons.[12][13]

-

Ischemia and Reperfusion Injury: Dantrolene is investigated for its potential to mitigate cell damage caused by calcium overload during ischemic events and subsequent reperfusion.[7]

Experimental Protocols

In Vitro Dissolution of Dantrolene Sodium for Assays

Due to its low aqueous solubility, preparing dantrolene sodium for in vitro experiments requires specific protocols.

Protocol 1: Dissolution in Organic Solvent (for stock solutions)

-

Materials: Dantrolene sodium powder, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), light-protecting tubes.

-

Procedure:

-

Add a minimal amount of DMF or DMSO to the dantrolene sodium powder to completely dissolve it. For a 10 mg/mL stock solution, dissolve 10 mg of dantrolene sodium in 1 mL of solvent.

-

Vortex gently until the solution is clear.

-

Aliquot the stock solution into small, light-protecting tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.[14]

-

Protocol 2: Reconstitution in Sterile Water (for direct use)

This protocol is suitable for experiments requiring an aqueous solution and is based on clinical formulations.

-

Materials: Lyophilized dantrolene sodium (e.g., a commercial vial containing 20 mg), sterile water for injection (without bacteriostatic agents), sterile syringe, and needle.

-

Procedure:

-

Use a commercial vial of lyophilized dantrolene sodium, which typically includes mannitol and sodium hydroxide to aid in dissolution.

-

Reconstitute the vial with sterile water as per the manufacturer's instructions.

-

Caption: Workflow for Preparing Dantrolene Sodium Solutions.

Assessment of Intracellular Calcium Mobilization

This protocol outlines a general method for assessing the effect of dantrolene on intracellular calcium mobilization in cultured cells, such as myotubes or neurons.[1]

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.

-

Compound Addition: Add dantrolene at various concentrations to the appropriate wells. Include vehicle controls (the solvent used to dissolve dantrolene).

-

Stimulation: After a pre-incubation period with dantrolene, stimulate the cells with an agonist known to induce calcium release (e.g., caffeine for myotubes, glutamate for neurons).[1]

-

Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator using a plate reader or fluorescence microscope.

Quantitative Data from In Vitro Studies

| Experimental Model | Dantrolene Concentration | Effect | Reference |

| Rat Papillary Muscles | 50 µM | Decreased peak systolic [Ca²⁺]i from 0.81 µM to 0.67 µM. | [15] |

| Rat Papillary Muscles (Ca²⁺ overloaded) | 50 µM | Reduced amplitude of Ca²⁺ oscillations and aftercontractions. | [15] |

| Isolated Cardiac Sarcoplasmic Reticulum | 50 µM | Increased initial Ca²⁺ uptake rate by 23%. | [15] |

| Cultured Rat Frontal Cortical Neurons | 10 µM | Reduced spontaneous oscillation of [Ca²⁺]i in both amplitude and baseline. | [16] |

| Cultured Rat Frontal Cortical Neurons | 30 µM | Partially inhibited caffeine-induced increase in [Ca²⁺]i. | [16] |

| Linoleic Acid Emulsion | 50 µg | 55% inhibition of peroxidation. | [17] |

| Linoleic Acid Emulsion | 100 µg | 70% inhibition of peroxidation. | [17] |

| Linoleic Acid Emulsion | 250 µg | 82% inhibition of peroxidation. | [17] |

Conclusion

Dantrolene sodium remains a critical tool for both clinical applications and fundamental research. Its well-defined mechanism of action as a ryanodine receptor antagonist allows for the specific investigation of the role of intracellular calcium stores in a multitude of physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate the effective use of dantrolene sodium in a research setting, ultimately contributing to a deeper understanding of calcium signaling and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Dantrolene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. madbarn.com [madbarn.com]

- 9. Pharmacokinetics of dantrolene sodium in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neurosciencenews.com [neurosciencenews.com]

- 13. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. Effects of dantrolene sodium on intracellular Ca2(+)-handling in normal and Ca2(+)-overloaded cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of dantrolene on KCl- or NMDA-induced intracellular Ca2+ changes and spontaneous Ca2+ oscillation in cultured rat frontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro antioxidant properties of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Dantrolene Sodium: A Technical Guide to its Role in Mitigating Cellular Calcium Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene sodium is a post-synaptic muscle relaxant renowned for its critical role in treating malignant hyperthermia, a life-threatening condition of uncontrolled skeletal muscle hypermetabolism.[1][2] Its therapeutic efficacy is rooted in its ability to mitigate cellular calcium dysregulation by directly interacting with and inhibiting ryanodine receptors (RyRs), the primary calcium release channels of the sarcoplasmic and endoplasmic reticulum.[3][4] This technical guide provides an in-depth exploration of dantrolene sodium's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ryanodine Receptors

Dantrolene exerts its pharmacological effects by directly binding to ryanodine receptors, large intracellular calcium channels responsible for the release of calcium from intracellular stores.[2][4] There are three main isoforms of RyRs in mammals:

-

RyR1: Predominantly found in skeletal muscle, RyR1 is the primary target of dantrolene in its clinical application for malignant hyperthermia.[1][5]

-

RyR2: The main isoform in cardiac muscle, RyR2 is significantly less sensitive to dantrolene under normal physiological conditions, which accounts for the drug's minimal cardiotoxicity at therapeutic doses.[5][6]

-

RyR3: Expressed at lower levels in various tissues, including the brain and smooth muscle, RyR3 is also inhibited by dantrolene.[5][7]

Dantrolene's interaction with RyR1 stabilizes the channel in a closed state, thereby reducing the probability of channel opening and subsequent calcium release from the sarcoplasmic reticulum (SR).[6][8] This action is particularly crucial in conditions of RyR1 hypersensitivity, such as in malignant hyperthermia, where trigger agents like volatile anesthetics can induce a massive and uncontrolled release of calcium.[2][4] By inhibiting this aberrant calcium release, dantrolene effectively uncouples muscle excitation from contraction, leading to muscle relaxation and the cessation of the hypermetabolic state.[9]

Quantitative Data on Dantrolene Sodium's Efficacy

The inhibitory potency of dantrolene sodium has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its effects across different experimental models and conditions.

Table 1: Inhibitory Potency of Dantrolene Sodium on Ryanodine Receptors

| Receptor Type | Preparation | Assay | Species | Inhibitory Constant (Ki) / IC50 | Reference |

| RyR1 | Isolated SR Vesicles | [³H]ryanodine Binding | Pig | ~150 nM (Ki) | [10] |

| RyR1 (Wild-Type) | Skeletal Muscle SR Vesicles | [³H]ryanodine Binding | Not Specified | ~1.0 µM (IC50) | [11] |

| RyR1 (Y522S Mutant) | HEK293 Cell Microsomes | [³H]ryanodine Binding | Human | >10 µM (IC50) | [11] |

| RyR2 | Single Channel Recordings | Electrophysiology | Sheep | 0.16 ± 0.03 µM (IC50) (Requires Calmodulin) | [3] |

| RyR2 | Mouse Cardiomyocytes | Ca²⁺ Wave Frequency | Mouse | 0.42 ± 0.18 µM (IC50) (Requires Calmodulin) | [3] |

Table 2: Effects of Dantrolene Sodium on Intracellular Calcium and Muscle Function

| Cell/Tissue Type | Experimental Condition | Dantrolene Concentration | Measured Parameter | Effect | Reference |

| Malignant Hyperthermia Susceptible (MHS) and Normal Pig Skeletal Muscle Vesicles | Media simulating resting myoplasm | Not Specified | Half-time for ⁴⁵Ca²⁺ release | ~3.5-fold increase | [10] |

| Failing Rabbit Heart Cardiomyocytes | In vitro | 1 µM | Sarcoplasmic Reticulum Ca²⁺ Load | Significantly increased | [6] |

| Failing Rabbit Heart Cardiomyocytes | In vitro | 1 µM | Ca²⁺ Spark Frequency | Significantly decreased | [6] |

| Rat Papillary Muscles | Isometrically contracting | 50 µM | Peak Systolic [Ca²⁺]i | Decreased from 0.81 ± 0.04 to 0.67 ± 0.04 µM | [12] |

| Rat Papillary Muscles | Ca²⁺ overload induced by isoproterenol | 50 µM | Mean Diastolic [Ca²⁺]i | Decreased from 0.56 ± 0.1 to 0.44 ± 0.1 µM | [12] |

| Cultured Rat Frontal Cortical Neurons | NMDA or KCl stimulation | 10 µM | Spontaneous [Ca²⁺]i oscillation | Reduced amplitude and baseline | [13] |

| Human Patients with Malignant Hyperthermia | In vivo | 2.5 mg/kg (mean dose) | Clinical and biochemical parameters | Significant changes suggesting decreased cellular metabolism | [14] |

Experimental Protocols

[³H]Ryanodine Binding Assay for RyR1 Inhibition

This assay is a standard method to quantify the activity of the RyR1 channel, as [³H]ryanodine preferentially binds to the open state of the channel. A decrease in [³H]ryanodine binding in the presence of a test compound is indicative of channel inhibition.[11]

Materials:

-

Isolated skeletal muscle sarcoplasmic reticulum (SR) vesicles

-

[³H]ryanodine

-

Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 100 µM CaCl₂, 5 mM glutathione, 1 mM AMP)

-

Test compound (Dantrolene sodium)

-

Unlabeled ryanodine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare SR vesicles from skeletal muscle tissue.

-

Incubate the SR vesicles with varying concentrations of dantrolene sodium and a fixed concentration of [³H]ryanodine in the binding buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ryanodine.

-

Incubate the mixture at 37°C for a specified time (e.g., 2-3 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]ryanodine using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the dantrolene sodium concentration.

-

Determine the IC50 value, which is the concentration of dantrolene that inhibits 50% of the specific [³H]ryanodine binding, by fitting the data to a dose-response curve.[11]

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol details the measurement of intracellular calcium levels in cultured cells in response to a stimulus and the effect of dantrolene. Fluorescent calcium indicators like Fura-2 AM are widely used for this purpose.[15][16]

Materials:

-

Cultured cells (e.g., primary neurons, cardiomyocytes) on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Stimulating agonist (e.g., glutamate, caffeine)

-

Dantrolene sodium

-

Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Loading:

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

-

Washing and De-esterification:

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

-

Dantrolene Application:

-

To assess the effect of dantrolene, perfuse the cells with a solution containing the desired concentration of dantrolene (e.g., 10 µM) for 5-10 minutes.

-

-

Stimulation:

-

Challenge the cells with an agonist (e.g., 100 µM glutamate) in the continued presence or absence of dantrolene.

-

-

Data Recording:

-

Continuously record the fluorescence changes throughout the experiment.

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in this ratio to determine the effect of dantrolene on the agonist-induced calcium increase.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: Excitation-Contraction Coupling and the inhibitory action of Dantrolene on RyR1.

Caption: Workflow for the [³H]Ryanodine Binding Assay to determine Dantrolene's IC50.

Caption: Workflow for measuring changes in intracellular calcium using Fura-2 AM.

Conclusion

Dantrolene sodium remains a cornerstone in the management of conditions characterized by excessive sarcoplasmic reticulum calcium release. Its well-defined mechanism of action, centered on the direct inhibition of ryanodine receptors, provides a clear rationale for its therapeutic efficacy. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the intricate role of dantrolene in modulating cellular calcium homeostasis and to explore its potential in other calcium-related pathologies. The continued study of dantrolene's interactions with ryanodine receptors will undoubtedly pave the way for the development of novel and more targeted therapies for a range of debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Dantrolene - Wikipedia [en.wikipedia.org]

- 10. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Effects of dantrolene sodium on intracellular Ca2(+)-handling in normal and Ca2(+)-overloaded cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of dantrolene on KCl- or NMDA-induced intracellular Ca2+ changes and spontaneous Ca2+ oscillation in cultured rat frontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dantrolene in human malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. berthold.com [berthold.com]

A Technical Guide to the In Vitro Antioxidant Properties of Dantrolene Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of dantrolene sodium, a skeletal muscle relaxant. The document summarizes key quantitative data from various antioxidant assays, presents detailed experimental protocols for these methods, and includes visualizations of the experimental workflows to facilitate understanding and replication.

Core Quantitative Data on Antioxidant Activity

The antioxidant capacity of dantrolene sodium has been evaluated using several in vitro assays. The primary findings are summarized below, highlighting its efficacy in inhibiting lipid peroxidation and its reducing power.

Inhibition of Linoleic Acid Peroxidation

Dantrolene sodium has demonstrated significant, dose-dependent inhibition of linoleic acid peroxidation.[1][2][3] In a comparative study, its efficacy at a concentration of 250 µg surpassed that of α-tocopherol at the same concentration.[1][2][3]

| Compound | Amount (µg) | Inhibition of Linoleic Acid Peroxidation (%) |

| Dantrolene Sodium | 50 | 55 |

| Dantrolene Sodium | 100 | 70 |

| Dantrolene Sodium | 250 | 82 |

| α-tocopherol | 250 | 62 |

Reducing Power and Free Radical Scavenging

Dantrolene sodium exhibits reducing power, which increases with concentration.[1][2][3] This activity was found to be statistically significant when compared to a control group.[1][2][3] However, its reducing power is less potent than that of the well-known antioxidants butylated hydroxytoluene (BHT) and quercetin.[1][2][3]

In terms of direct free radical scavenging, the activity of dantrolene sodium was not statistically significant.[1][2][3] In contrast, quercetin and butylated hydroxyanisole (BHA) demonstrated highly potent free radical scavenging capabilities.[1][2][3] This suggests that the antioxidant effect of dantrolene sodium is more closely related to its ability to inhibit lipid peroxidation and its reducing power rather than direct free radical scavenging.[1][2][3]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays used to evaluate dantrolene sodium are provided below.

Thiocyanate Method for Linoleic Acid Peroxidation

This method assesses the inhibition of lipid peroxidation in a linoleic acid emulsion system.

Materials:

-

Linoleic acid emulsion

-

Phosphate buffer (pH 7.0)

-

Dantrolene sodium and standard antioxidants (e.g., α-tocopherol)

-

Ethanol

-

Ammonium thiocyanate solution

-

Ferrous chloride solution

Procedure:

-

Prepare a stock solution of the sample (dantrolene sodium or standard) in ethanol.

-

Mix the sample solution with the linoleic acid emulsion and phosphate buffer.

-

Incubate the mixture at a specified temperature in the dark to allow for peroxidation.

-

At regular intervals, take an aliquot of the reaction mixture.

-

Add ethanol, followed by ammonium thiocyanate solution and ferrous chloride solution.

-

After a short incubation period, measure the absorbance of the resulting red-colored complex at 500 nm.

-

The inhibition of lipid peroxidation is calculated as a percentage relative to the control.

Reducing Power Assay

This assay determines the ability of a compound to reduce iron (III) to iron (II).

Materials:

-

Phosphate buffer (pH 6.6)

-

Potassium ferricyanide solution

-

Trichloroacetic acid (TCA)

-

Ferric chloride solution

-

Dantrolene sodium and standard antioxidants (e.g., BHT, quercetin)

Procedure:

-

Mix the sample solution with phosphate buffer and potassium ferricyanide.

-

Incubate the mixture at 50°C.

-

Stop the reaction by adding TCA.

-

Centrifuge the mixture to separate the precipitate.

-

Take the supernatant and mix it with distilled water and ferric chloride solution.

-

Measure the absorbance at 700 nm. Higher absorbance indicates greater reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution in methanol or ethanol

-

Dantrolene sodium and standard antioxidants

-

Methanol or ethanol

Procedure:

-

Prepare different concentrations of the sample solution.

-

Mix the sample solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the decrease in absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay evaluates the scavenging of the ABTS radical cation.

Materials:

-

ABTS solution

-

Potassium persulfate solution

-

Phosphate-buffered saline (PBS) or ethanol

-

Dantrolene sodium and standard antioxidants (e.g., Trolox)

Procedure:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark.

-

Dilute the ABTS•+ solution with PBS or ethanol to a specific absorbance at 734 nm.

-

Add the sample solution to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

The scavenging capacity is determined by the decrease in absorbance.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described antioxidant assays.

Caption: Workflow for the Thiocyanate Method.

Caption: Workflow for the Reducing Power Assay.

Caption: Workflows for Radical Scavenging Assays.

Concluding Remarks

The available in vitro data indicates that dantrolene sodium possesses notable antioxidant properties, primarily through the inhibition of lipid peroxidation and by its reducing power. While its direct free radical scavenging activity appears to be limited, its ability to mitigate oxidative processes is significant. Further research is warranted to fully elucidate the mechanisms underlying these antioxidant effects and to explore their potential therapeutic implications in conditions associated with oxidative stress. The provided protocols and workflows serve as a guide for researchers aiming to investigate these properties further.

References

The Uncoupling Agent: A Technical Guide to Dantrolene Sodium in Skeletal Muscle Excitation-Contraction Coupling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a hydantoin derivative that acts as a direct-acting skeletal muscle relaxant.[1] Unlike many other muscle relaxants that target the central nervous system, dantrolene exerts its effects peripherally, directly on the muscle fiber.[2] This unique mechanism of action has made it an invaluable tool for investigating the intricate processes of excitation-contraction (E-C) coupling in skeletal muscle.[3] Furthermore, it is the primary therapeutic agent for malignant hyperthermia, a life-threatening pharmacogenetic disorder characterized by uncontrolled calcium release from the sarcoplasmic reticulum (SR).[1][4]

This in-depth technical guide provides a comprehensive overview of the use of dantrolene sodium in studying skeletal muscle E-C coupling. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their experimental endeavors. The guide details dantrolene's mechanism of action, presents quantitative data on its effects, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows through diagrams.

Mechanism of Action: Unraveling the Inhibition of Calcium Release

Excitation-contraction coupling is the physiological process that links the electrical stimulus of a motor neuron to the mechanical contraction of a muscle fiber. A critical step in this cascade is the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, an event primarily mediated by the ryanodine receptor 1 (RyR1), the main Ca²⁺ release channel on the SR membrane.[5]

Dantrolene's primary mechanism of action is the direct inhibition of RyR1.[5] By binding to the RyR1 channel, dantrolene modulates its function, leading to a reduction in the amount of Ca²⁺ released into the myoplasm during muscle excitation.[1] This effectively uncouples the electrical excitation from the mechanical contraction. While the precise binding site has been a subject of investigation, evidence suggests that dantrolene interacts with a specific domain of the RyR1 protein.[6] It is important to note that dantrolene exhibits selectivity for the skeletal muscle isoform (RyR1) and the less abundant RyR3 over the cardiac isoform (RyR2), which explains its minimal effects on cardiac muscle function.[7]

Quantitative Data on Dantrolene's Efficacy

The inhibitory effects of dantrolene on RyR1 have been quantified through various in vitro and in situ experiments. The following tables summarize key quantitative data, providing a reference for experimental design and data interpretation.

| Parameter | Preparation | Assay | Value | Species |

| Inhibitory Constant (Ki) | Isolated SR Vesicles | [³H]ryanodine Binding | ~150 nM | Pig |

| Half-maximal Inhibitory Concentration (IC50) | Single RyR1 Channels | Electrophysiology | Varies (µM range) | Rabbit |

| IC50 for Ca²⁺ Release Inhibition | Skinned Muscle Fibers | Force Measurement | ~1 µM | Frog |

| Effective Concentration for Twitch Inhibition | Intact Muscle | Tension Recording | 1-10 µM | Rat |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide step-by-step protocols for key experiments used to study the effects of dantrolene on skeletal muscle.

Protocol 1: Measurement of Intracellular Calcium Transients with Fura-2

This protocol describes how to measure changes in intracellular calcium concentration in isolated skeletal muscle fibers using the ratiometric fluorescent indicator Fura-2.

Materials:

-

Isolated single skeletal muscle fibers

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered Ringer's solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Dantrolene sodium stock solution (in DMSO)

-

Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

-

Fiber Preparation: Isolate single muscle fibers from a suitable skeletal muscle (e.g., flexor digitorum brevis of a mouse) by enzymatic digestion.

-

Dye Loading:

-

Prepare a loading solution containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in Ringer's solution.

-

Incubate the isolated fibers in the loading solution for 30-45 minutes at room temperature in the dark.

-

Wash the fibers with Ringer's solution for 15-30 minutes to allow for de-esterification of the dye.

-

-

Imaging:

-

Mount the loaded fibers in a perfusion chamber on the stage of the fluorescence microscope.

-

Excite the fibers alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.

-

Establish a stable baseline recording in Ringer's solution.

-

-

Dantrolene Application:

-

Perfuse the chamber with Ringer's solution containing the desired concentration of dantrolene (e.g., 10 µM).

-

Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Calibrate the ratio to absolute calcium concentrations using the Grynkiewicz equation, if required.

-

Analyze the effect of dantrolene on baseline calcium levels and on calcium transients elicited by electrical stimulation or agonist application.

-

Protocol 2: Skinned Fiber Preparation and Force Measurement

This protocol allows for the direct assessment of dantrolene's effect on the contractile machinery and SR calcium release in a preparation where the sarcolemma has been permeabilized.

Materials:

-

Small bundles of skeletal muscle fibers

-

Skinning solution (e.g., containing relaxing solution with 1% Triton X-100)

-

Relaxing solution (high EGTA, low Ca²⁺)

-

Activating solution (high Ca²⁺)

-

Force transducer and length controller apparatus

-

Dantrolene sodium

Procedure:

-

Fiber Bundles Preparation: Dissect small bundles of muscle fibers and tie them to glass capillary tubes.

-

Skinning:

-

Incubate the fiber bundles in skinning solution for 30-60 minutes on ice to permeabilize the sarcolemma.

-

Transfer the skinned fibers to a relaxing solution.

-

-

Mounting:

-

Isolate a single skinned fiber segment and mount it between a force transducer and a length controller.

-

Adjust the sarcomere length to an optimal value (e.g., 2.5 µm).

-

-

Force Measurement:

-

Measure the maximal Ca²⁺-activated force by transferring the fiber from the relaxing solution to the activating solution.

-

To test the effect of dantrolene, pre-incubate the fiber in a relaxing or sub-maximal activating solution containing dantrolene before measuring the force in an activating solution with the same dantrolene concentration.

-

-

Data Analysis:

-

Record the force generated by the fiber.

-

Compare the maximal force and the sensitivity to Ca²⁺ (pCa-force relationship) in the presence and absence of dantrolene.

-

Protocol 3: [³H]Ryanodine Binding Assay

This biochemical assay is used to directly investigate the interaction of dantrolene with the RyR1 channel in isolated SR vesicles.[8]

Materials:

-

Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle

-

[³H]ryanodine (radiolabeled ryanodine)

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

-

Varying concentrations of dantrolene sodium

-

Unlabeled ryanodine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine SR vesicles (50-100 µg of protein), a fixed concentration of [³H]ryanodine (e.g., 5 nM), and varying concentrations of dantrolene.

-

Prepare control tubes without dantrolene (total binding) and with an excess of unlabeled ryanodine (non-specific binding).

-

-

Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow binding to reach equilibrium.[8]

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.

-

Wash the filters with ice-cold wash buffer to remove unbound [³H]ryanodine.[8]

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific [³H]ryanodine binding as a function of dantrolene concentration.

-

Determine the IC50 value of dantrolene for inhibiting [³H]ryanodine binding.

-

Visualizing the Science: Diagrams and Workflows

To facilitate a deeper understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Excitation-Contraction Coupling and Dantrolene's Site of Action

Caption: Dantrolene's inhibition of RyR1-mediated Ca²⁺ release.

Experimental Workflow for Studying Dantrolene's Effect on Intracellular Calcium

Caption: Workflow for calcium imaging with dantrolene.

Logical Relationship of Dantrolene's Action

Caption: Logical cascade of dantrolene's muscle relaxant effect.

Conclusion

Dantrolene sodium remains a cornerstone in the study of skeletal muscle physiology, particularly in dissecting the mechanisms of excitation-contraction coupling. Its specific action on the ryanodine receptor provides a powerful tool to modulate and understand the critical role of sarcoplasmic reticulum calcium release in muscle function. By providing a comprehensive overview of its mechanism, quantitative effects, and detailed experimental protocols, this guide aims to empower researchers to confidently and effectively utilize dantrolene sodium in their pursuit of advancing our understanding of skeletal muscle biology and pathology. The continued investigation into the nuances of dantrolene's interactions will undoubtedly shed further light on the complexities of muscle function and provide avenues for the development of novel therapeutic strategies for muscle disorders.

References

- 1. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for measuring force in skinned diaphragm muscle fibers of myopathic SEPN1 knockout mice following chronic tauroursodeoxycholic acid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Dantrolene's Modulation of Intracellular Calcium Homeostasis in Neuronal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of dantrolene, a skeletal muscle relaxant, on intracellular calcium homeostasis in various neuronal models. Dantrolene's primary mechanism of action involves the antagonism of ryanodine receptors (RyRs), which are crucial intracellular calcium release channels located on the endoplasmic reticulum (ER).[1][2][3] By inhibiting these receptors, dantrolene effectively mitigates the excessive release of calcium from the ER into the cytoplasm, a pathological hallmark in numerous neurodegenerative diseases and neuronal injury models.[1][3][4] This document consolidates quantitative data from a range of studies, details key experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Stabilization of Intracellular Calcium

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.[5][6][7] The concentration of cytosolic Ca²⁺ is tightly regulated, with resting levels maintained at approximately 100 nM, a stark contrast to the 1.2 mM found in the extracellular space.[8] This steep electrochemical gradient is essential for transient Ca²⁺ signals that trigger downstream cellular events.[8]

Disruption of this delicate homeostasis, often characterized by sustained elevations in intracellular Ca²⁺, can lead to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal cell death.[2][8] A key player in this dysregulation is the over-activation of RyRs, which mediate calcium-induced calcium release (CICR), a process that can amplify initial Ca²⁺ signals.[2][9]

Dantrolene exerts its neuroprotective effects by binding to RyRs, specifically isoforms RyR1 and RyR3, and reducing their open probability.[1][2] This action dampens the release of Ca²⁺ from the ER, thereby preventing the cytotoxic cascade initiated by calcium overload.[2][4] Notably, dantrolene shows selectivity for RyR1 and RyR3 over the cardiac isoform RyR2, which explains its minimal cardiac side effects.[1]

Quantitative Data on Dantrolene's Efficacy

The following tables summarize the quantitative effects of dantrolene across various neuronal models and neurotoxic insults.

Table 1: Effect of Dantrolene on Intracellular Calcium Levels

| Neuronal Model | Insult | Dantrolene Concentration (µM) | Observed Effect on [Ca²⁺]i | Reference |

| Cultured rat hippocampal neurons | Amyloid-β₁₋₄₂ | Not Specified | Significantly reduced basal cytosolic calcium levels and attenuated stimulus-induced calcium transients.[10] | [10] |

| Hippocampal neuronal culture | In vitro Status Epilepticus (low Mg²⁺) | 50 | Maintained intracellular Ca²⁺ at baseline levels 24 and 48 hours post-insult.[9] | [9] |

| GT1-7 hypothalamic neurosecretory cells | Thapsigargin (50 nM) | Not Specified (dose-dependent) | Significantly inhibited the elevation of cytosolic Ca²⁺ levels (which increased to 230% over basal in controls).[11] | [11] |

| Cortical neuron culture | NMDA | 30 | Reduced intracellular Ca²⁺ by 30% with extracellular Ca²⁺ present, and by 100% in its absence.[3] | [3] |

| Cultured rat cerebellar granule neurons | NMDA | Micromolar concentrations (dose-dependent) | Inhibited NMDA-evoked ⁴⁵Ca uptake.[12] | [12] |

Table 2: Neuroprotective Effects of Dantrolene

| Neuronal Model | Insult | Dantrolene Concentration | Observed Effect on Neuronal Viability/Function | Reference |

| Cultured rat hippocampal neurons | Amyloid-β₁₋₄₂ | Not Specified | Increased neuronal survival from 26% to 76% and significantly reduced apoptosis and necrosis.[10] | [10] |

| Gerbil global cerebral ischemia model | 5-min global cerebral ischemia | 10-50 mg/kg (i.v.) | Significantly increased the number of intact hippocampal CA1 pyramidal neurons from 40% to 67-83% of sham controls.[11] | [11] |

| 3xTg-AD and 5XFAD mouse models | Alzheimer's Disease pathology | Not Specified (long-term treatment) | Ameliorated cognitive dysfunction and reduced amyloid accumulation by up to 76%.[13] | [13] |

| Hippocampal neuronal culture | In vitro Status Epilepticus (low Mg²⁺) | 50 µM | Decreased fraction of cell death.[9] | [9] |

| Cortical neuron culture | Glutamate, NMDA, QA | 30 µM | Completely prevented glutamate's toxic effect and blocked LDH release induced by NMDA and glutamate.[3] | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to assess the effects of dantrolene on neuronal calcium homeostasis.

Measurement of Intracellular Calcium ([Ca²⁺]i)

A widely used technique for monitoring [Ca²⁺]i is calcium imaging with fluorescent indicators .[14][15][16]

-

Cell Preparation: Primary cortical or hippocampal neurons are cultured on glass coverslips.[14]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[14][17] This is typically done by incubating the cells with the dye in a physiological solution for a specific period (e.g., 1 hour at 37°C).[15]

-

Experimental Setup: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope.[14]

-

Stimulation and Recording: A baseline fluorescence is recorded before the application of a stimulus (e.g., NMDA, high potassium, or electrical field stimulation).[10][17] Following stimulation, changes in fluorescence intensity are recorded in real-time. For ratiometric dyes like Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is used to calculate the intracellular calcium concentration.[14]

-

Dantrolene Application: Dantrolene is typically pre-incubated with the neurons for a period (e.g., 30 minutes) before the application of the neurotoxic stimulus.[11]

Assessment of Neuronal Viability

Several assays are employed to quantify the neuroprotective effects of dantrolene.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Non-viable cells with compromised membranes take up the blue dye.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides an index of cytotoxicity.[3]

-

Fluorescent Viability Stains: A combination of fluorescent dyes is often used. For example, Hoechst 33342 can be used to stain the nuclei of all cells, while propidium iodide (PI) only enters and stains the nuclei of necrotic cells with compromised membranes.[18] Apoptotic cells can be identified by condensed or fragmented chromatin visualized with Hoechst staining.[18]

-

TUNEL Staining: This method detects DNA fragmentation, a hallmark of apoptosis, and can be used in both in vitro and in vivo models.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

Caption: Dantrolene's mechanism of action in neuronal cells.

Caption: Experimental workflow for calcium imaging studies.

References

- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the Neuron's Calcium Signaling Repertoire: Intracellular Calcium Release via Voltage-Induced PLC and IP3R Activation | PLOS Biology [journals.plos.org]

- 6. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 8. Neuronal Calcium Homeostasis and Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dantrolene inhibits the calcium plateau and prevents the development of spontaneous recurrent epileptiform discharges following in vitro status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dantrolene inhibits NMDA-induced 45Ca uptake in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 16. youtube.com [youtube.com]

- 17. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Foundational research on dantrolene's impact on mitochondrial function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene, a hydantoin derivative, is a postsynaptic muscle relaxant clinically used in the management of malignant hyperthermia and spasticity.[1] Its primary mechanism of action is the antagonism of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (ER).[2] By inhibiting RyR1 and RyR3 isoforms, dantrolene effectively attenuates the release of calcium (Ca²⁺) from intracellular stores, thereby preventing the sustained elevation of cytosolic Ca²⁺ that triggers a cascade of detrimental cellular events.[3][4] Emerging research has highlighted the significant role of dantrolene in modulating mitochondrial function, primarily through its influence on intracellular Ca²⁺ homeostasis. This technical guide provides an in-depth overview of the foundational research on dantrolene's impact on mitochondria, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Attenuation of Mitochondrial Calcium Overload

Under physiological conditions, the endoplasmic reticulum and mitochondria are intricately linked, forming specialized microdomains that facilitate efficient Ca²⁺ signaling.[5] However, under pathological conditions such as excitotoxicity or ischemia, excessive Ca²⁺ release from the ER can lead to mitochondrial Ca²⁺ overload.[6] This overload is a critical event that triggers mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[3]

Dantrolene, by blocking RyRs, directly mitigates the initial surge of Ca²⁺ from the ER, thereby preventing the subsequent mitochondrial Ca²⁺ uptake and its deleterious consequences.[7] This protective effect forms the basis of its neuroprotective properties observed in various preclinical models of neurological disorders.[6][8]

Quantitative Data on Dantrolene's Effects on Mitochondrial Parameters

The following tables summarize quantitative data from various studies investigating the impact of dantrolene on key mitochondrial functions.

| Parameter | Cell/Tissue Type | Experimental Condition | Dantrolene Concentration | Observed Effect | Reference |

| Intracellular Ca²⁺ Concentration | Mouse Cerebral Cortex Neurons | Glutamate-induced excitotoxicity | 10 µM | Reduced glutamate-induced increase by 70% | [6] |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly increased ΔΨm | [9] |

| Reactive Oxygen Species (ROS) | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly reduced intracellular ROS | [9] |

| ATP Production | Gaucher Disease Mouse Brain | In vivo treatment | Not Specified | Improved mitochondrial ATP production | [10] |

| Neuronal Survival | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly increased neuronal survival | [9] |

| Apoptosis | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly reduced apoptosis | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the impact of dantrolene on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are used to assess ΔΨm. TMRE accumulates in polarized mitochondria and its fluorescence intensity is proportional to the ΔΨm.

Protocol:

-

Cell Culture: Plate primary neurons or other relevant cell types in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

-

Dantrolene Treatment: Pre-incubate the cells with the desired concentrations of dantrolene (e.g., 10-40 µM) or vehicle control for 30 minutes to 2 hours.

-

Induction of Mitochondrial Depolarization: Introduce an insult to induce mitochondrial depolarization, such as glutamate (100 µM) for excitotoxicity studies or oxygen-glucose deprivation for ischemia models. Co-incubate with dantrolene for the desired duration (e.g., 12-24 hours).

-

TMRE Staining: In the final 30 minutes of the incubation period, add TMRE solution to each well to a final concentration of 100-200 nM.

-

Fluorescence Measurement: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Assessment of Reactive Oxygen Species (ROS) Production

Principle: Increased ROS production is a hallmark of mitochondrial dysfunction. Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Treatment: Follow the same initial steps for cell culture and dantrolene treatment as described in the ΔΨm protocol.

-

DCFH-DA Loading: After the treatment period, wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark for 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells twice with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Quantify the fluorescence intensity, which is directly proportional to the level of intracellular ROS.

Measurement of Mitochondrial ATP Production

Principle: ATP levels are a direct measure of mitochondrial respiratory function. Luciferase-based assays are commonly used to quantify ATP.

Protocol:

-

Mitochondria Isolation (Optional): For more direct measurements, mitochondria can be isolated from tissues or cells by differential centrifugation.

-

Cell Lysis: Following experimental treatments, lyse the cells using a suitable lysis buffer to release intracellular ATP.

-

ATP Assay: Use a commercial ATP bioluminescence assay kit. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, and the amount of light produced is proportional to the ATP concentration.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein content.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Dantrolene's primary mechanism of action on mitochondrial function.

Caption: General experimental workflow for assessing dantrolene's mitochondrial effects.

Conclusion

The foundational research on dantrolene's impact on mitochondrial function strongly indicates its protective role, primarily mediated through the inhibition of RyR-dependent Ca²⁺ release from the endoplasmic reticulum. By preventing mitochondrial Ca²⁺ overload, dantrolene preserves mitochondrial integrity and function, leading to reduced oxidative stress, maintenance of ATP production, and inhibition of apoptotic pathways. This body of evidence provides a solid rationale for the continued investigation of dantrolene as a potential therapeutic agent for a range of disorders where mitochondrial dysfunction is a key pathological feature. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of dantrolene in this context.

References

- 1. assaygenie.com [assaygenie.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dantrolene corrects cellular disease features of Darier disease and may be a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Dantrolene Sodium Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant recognized for its function in reducing excitation-contraction coupling in muscle cells.[1][2] Its primary mechanism involves inhibiting the release of calcium (Ca²⁺) ions from the sarcoplasmic reticulum (SR) by antagonizing ryanodine receptors (RyR).[1][3][4][5] It shows a preference for RyR1 and RyR3 isoforms over RyR2.[1][6] This specific action makes dantrolene a valuable tool in cell culture experiments for investigating calcium signaling, neuroprotection, and muscle spasticity.[1] The proper preparation of stock solutions is essential for ensuring experimental accuracy and reproducibility.

Quantitative Data Summary

The physical and chemical properties of dantrolene sodium are critical for preparing accurate and stable solutions. The data presented below has been compiled from various suppliers and research articles.

Table 1: Solubility of Dantrolene Sodium

| Solvent | Maximum Concentration | Notes | Citations |

| DMSO | 2 - 14 mg/mL | Solubility can vary. It is recommended to use fresh, anhydrous DMSO as moisture may reduce solubility. | [1][7][8] |

| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | An alternative organic solvent for initial dissolution. | [1][7][8] |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble (~0.5 mg/mL) | For aqueous solutions, it is best to first dissolve in DMF and then dilute with the buffer. These solutions are not recommended for long-term storage. | [1][7][8] |

Table 2: Stability and Storage of Dantrolene Sodium

| Form | Storage Temperature | Stability | Notes | Citations |

| Solid Powder | -20°C | ≥ 2 years | Store protected from light. | [7] |

| Stock Solution in DMSO/DMF | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [4] |

| Working Solution (in Media) | 2-8°C | Not recommended for storage > 24 hours | Prepare fresh before each experiment. Maximum stability is observed at pH 7.4. | [7][8][9][10][11][12] |

Experimental Protocols

Protocol 1: Preparation of Dantrolene Sodium Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of dantrolene sodium in DMSO, which can be further diluted to the desired working concentration in cell culture media.

Materials:

-

Dantrolene sodium powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes or cryovials

-

Analytical balance

-

0.22 µm syringe filter

-

Sterile syringes

Safety Precautions:

-

Dantrolene sodium should be handled as a hazardous material.[1][7]

-

Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.[1]

Procedure:

-

Equilibration: Before opening, allow the vial of dantrolene sodium powder to reach room temperature to prevent condensation.[1]

-

Calculation: Determine the mass of dantrolene sodium required to prepare the desired stock concentration. (Molecular Weight of Dantrolene Sodium: 336.23 g/mol )

-

For 1 mL of a 10 mM stock solution: 0.01 mol/L * 1 L/1000 mL * 336.23 g/mol * 1000 mg/g = 3.36 mg

-

-

Weighing: Carefully weigh the calculated amount of dantrolene sodium powder using an analytical balance.[1]

-

Dissolution:

-